Ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate
Overview
Description
Ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate is an organic compound with the molecular formula C10H9N3O4. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl cyanoacetate with 3-nitropyridine-2-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: 2-amino-2-(3-nitropyridin-2-yl)acetate.
Reduction: 2-cyano-2-(3-nitropyridin-2-yl)acetic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for new medications.
Industry: The compound is used in the development of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate can be compared with other pyridine derivatives:
Ethyl 2-(3-nitropyridin-2-yl)acetate: Lacks the cyano group, which may result in different reactivity and biological activities.
2-cyano-3-nitropyridine: Lacks the ester group, which affects its solubility and reactivity.
3-nitropyridine-2-carbaldehyde: Contains an aldehyde group instead of an ester, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and biological studies.
Properties
IUPAC Name |
ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-2-17-10(14)7(6-11)9-8(13(15)16)4-3-5-12-9/h3-5,7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAXEULUCDDLLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=C(C=CC=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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